Cefdaloxime
Cefdaloxime
Cefdaloxime is a third-generation cephalosporin with antibacterial activity. Cefdaloxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name:
Vulcanchem
CAS No.:
80195-36-4
VCID:
VC21171042
InChI:
InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
SMILES:
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula:
C14H15N5O6S2
Molecular Weight:
413.4 g/mol
Cefdaloxime
CAS No.: 80195-36-4
Cat. No.: VC21171042
Molecular Formula: C14H15N5O6S2
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cefdaloxime is a third-generation cephalosporin with antibacterial activity. Cefdaloxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. |
|---|---|
| CAS No. | 80195-36-4 |
| Molecular Formula | C14H15N5O6S2 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
| Standard InChI Key | HOGISBSFFHDTRM-RWFJUVPESA-N |
| Isomeric SMILES | COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
| SMILES | COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
| Canonical SMILES | COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator